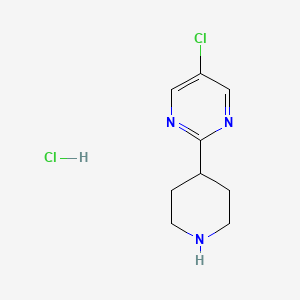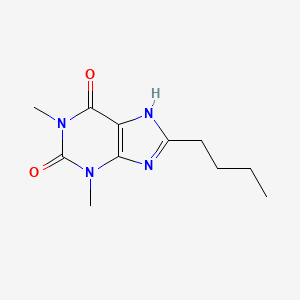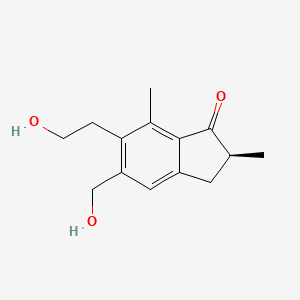
3-Bromo-6-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse pharmacological and biological activities. Coumarins are widely studied due to their presence in many natural products and their potential therapeutic applications . The addition of bromine and a methyl group to the chromen-2-one structure enhances its chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-2H-chromen-2-one typically involves the bromination of 6-methyl-2H-chromen-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl group in the chromen-2-one structure can be reduced to an alcohol
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in anhydrous ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in dry ether
Major Products
Substitution: 3-Amino-6-methyl-2H-chromen-2-one, 3-Thio-6-methyl-2H-chromen-2-one.
Oxidation: 3-Bromo-6-methyl-2H-chromen-2-carboxylic acid.
Reduction: 3-Bromo-6-methyl-2H-chromen-2-ol
Applications De Recherche Scientifique
3-Bromo-6-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antiproliferative and antimicrobial activities.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of fluorescent dyes and sensors
Mécanisme D'action
The mechanism of action of 3-Bromo-6-methyl-2H-chromen-2-one involves its interaction with cellular targets such as enzymes and receptors. The bromine atom and the chromen-2-one structure allow it to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also induce oxidative stress in cells, leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetyl-6-bromo-2H-chromen-2-one
- 3-(Bromoacetyl)-2H-chromen-2-one
- 6-Bromo-3-(dimethylamino)acryloyl-2H-chromen-2-one
Uniqueness
3-Bromo-6-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C10H7BrO2 |
|---|---|
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
3-bromo-6-methylchromen-2-one |
InChI |
InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3 |
Clé InChI |
HUEWTOGOPPNBHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=O)C(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11873275.png)
![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)

![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)



![6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B11873299.png)






